N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE
Description
The compound N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE is a structurally complex molecule featuring a naphthyl-hydrazone backbone conjugated to a sulfonamide-phenyl-acetamide moiety. Its core structure includes:
- A hydrazone linkage (–N=N–), which may confer metal-chelating properties or serve as a pharmacophore in medicinal chemistry.
- A terminal acetamide group, a common motif in bioactive molecules, influencing solubility and target binding.
Properties
IUPAC Name |
N-[4-[[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13(23)21-15-7-9-16(10-8-15)27(25,26)22-20-12-18-17-5-3-2-4-14(17)6-11-19(18)24/h2-12,22,24H,1H3,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORXYMOQTYOBOX-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-87-8 | |
| Record name | NSC22669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The presence of the hydrazino group allows for the formation of stable complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Calculated based on structural analysis.
†Estimated using atomic masses (C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
‡Exact values depend on substituents.
Functional Group Analysis
- Hydrazone vs. Benzothiazole : The target compound’s hydrazone group may enhance metal-binding capacity compared to the benzothiazole group in the analog from , which is more rigid and suited for π-stacking in enzyme active sites .
- Naphthyl vs. Benzothiazole : The naphthyl group’s larger aromatic system may improve binding affinity to hydrophobic protein pockets compared to benzothiazole-based analogs .
Solubility and Bioavailability
- The target compound’s sulfonyl and hydroxyl groups may enhance solubility compared to the benzothiazole analog (294.37 g/mol), though its higher molar mass (367.42 g/mol) could reduce membrane permeability.
- In contrast, trichloromethyl-triazine derivatives () are highly lipophilic, favoring agrochemical stability over drug-like properties .
Research Findings and Implications
- Hypothetical Applications: Coordination Chemistry: The hydrazone and naphthyl groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or metal-chelating therapies .
- Limitations : Lack of direct data necessitates further studies on toxicity, binding kinetics, and synthetic scalability.
Biological Activity
N-[4-({2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}SULFONYL)PHENYL]ACETAMIDE is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C25H21N3O4S
- Molecular Weight : 463.52 g/mol
The presence of the hydrazine and sulfonyl moieties in its structure is critical for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |
The mechanism of action appears to involve the inhibition of protein synthesis, leading to the disruption of nucleic acid and peptidoglycan production, which are essential for bacterial cell wall integrity .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity, although to a lesser extent compared to its antibacterial properties. The following MIC values were observed:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.2 - 62.5 |
| Aspergillus niger | 62.5 |
These results suggest that while the compound has some antifungal potential, further optimization may be needed to enhance its efficacy against fungal pathogens .
Study on Antibiofilm Activity
A significant study assessed the antibiofilm activity of this compound against biofilms formed by MRSA and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) were determined as follows:
| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| MRSA | 62.216 | 124.432 |
| SE | 31.108 | 124.432 |
These findings indicate that the compound effectively disrupts biofilm formation, which is crucial for treating chronic infections associated with biofilms .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the hydrazine and sulfonyl groups significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring can enhance or diminish antibacterial efficacy, highlighting the importance of specific functional groups in optimizing therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
